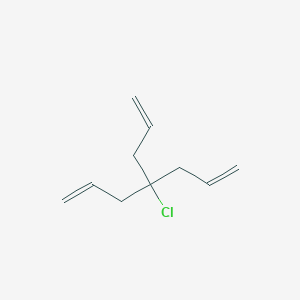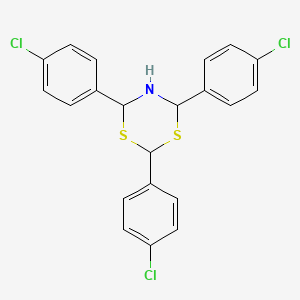
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is a chemical compound known for its unique structure and properties It consists of a dithiazinane ring substituted with three 4-chlorophenyl groups at the 2, 4, and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane typically involves the reaction of 4-chlorobenzaldehyde with a suitable dithiol in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiazinane ring to a more reduced form using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often occur in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiazinane derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to potential therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)-1,3,5-dithiazinane
- 2,4,6-Tris(4-methylphenyl)-1,3,5-dithiazinane
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-dithiazinane
Uniqueness
2,4,6-Tris(4-chlorophenyl)-1,3,5-dithiazinane is unique due to the presence of the 4-chlorophenyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
22776-98-3 |
|---|---|
Fórmula molecular |
C21H16Cl3NS2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
2,4,6-tris(4-chlorophenyl)-1,3,5-dithiazinane |
InChI |
InChI=1S/C21H16Cl3NS2/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12,19-21,25H |
Clave InChI |
FZFIJUQZAPBKQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2NC(SC(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


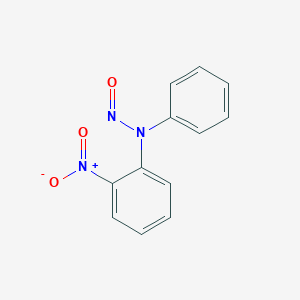
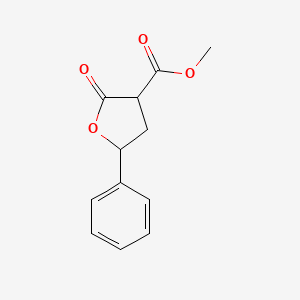
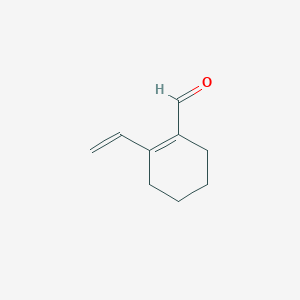
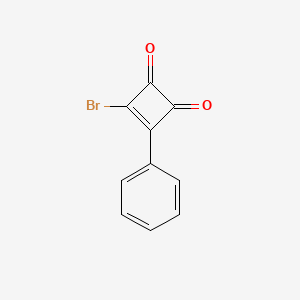
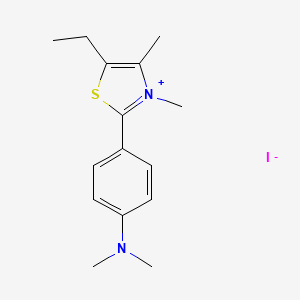
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

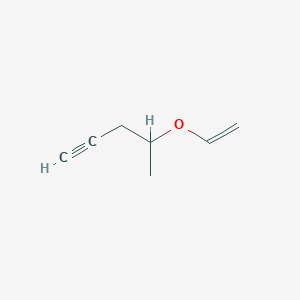
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
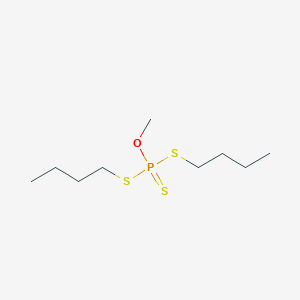

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
